Azithromycin

Catalog No.
S1885591
CAS No.
83905-01-0
M.F
C38H72N2O12
M. Wt
748.996
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azithromycin

CAS Number

83905-01-0

Product Name

Azithromycin

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Molecular Formula

C38H72N2O12

Molecular Weight

748.996

InChI

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

MQTOSJVFKKJCRP-BICOPXKESA-N

SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Solubility

Soluble in DMSO

Synonyms

Azithromycin

Description

The exact mass of the compound Azithromycin is 748.5085 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Exact Mass

748.5085

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Azithromycin dihydrate; 11772-70-0

Wikipedia

Azithromycin
Azithromycin dihydrate

Drug Warnings

Prolonged cardiac repolarization and QT interval, imparting a risk of developing cardiac arrhythmia and torsades de pointes, have been seen in treatment with macrolides, including azithromycin. Cases of torsades de pointes have been spontaneously reported during postmarketing surveillance in patients receiving azithromycin. Providers should consider the risk of QT prolongation which can be fatal when weighing the risks and benefits of azithromycin for at-risk groups including: patients with known prolongation of the QT interval, a history of torsades de pointes, congenital long QT syndrome, bradyarrhythmias or uncompensated heart failure; patients on drugs known to prolong the QT interval; or patients with ongoing proarrhythmic conditions such as uncorrected hypokalemia or hypomagnesemia, clinically significant bradycardia, and in patients receiving Class IA (quinidine, procainamide) or Class III (dofetilide, aminodarone, sotalol) antiarrhythmic agents. Elderly patients may be more susceptible to drug-associated effects on the QT interval.
Pregnancy risk category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absents of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
The most frequent adverse effects of azithromycin involve the GI tract (i.e., diarrhea/loose stools, nausea, abdominal pain). While these adverse effects generally are mild to moderate in severity and occur less frequently than with oral erythromycin, adverse GI effects are the most frequent reason for discontinuing azithromycin therapy. Administration of conventional azithromycin tablets or oral suspension with food may improve GI tolerability.
Azithromycin has been detected in human milk. The drug should be used with caution in nursing women.
For more Drug Warnings (Complete) data for AZITHROMYCIN (30 total), please visit the HSDB record page.

Biological Half Life

Terminal elimination half-life: 68 hours
An elimination half-life of 54.5 hours has been reported in children 4 months to 15 years of age receiving single or multiple oral doses of azithromycin.
Plasma azithromycin concentrations following a single 500-mg oral or IV dose decline in a polyphasic manner with a terminal elimination half-life averaging 68 hours. The high values for apparent steady-state volume of distribution (31.3-33.3 L/kg) and plasma clearance (630 mL/minute, 10.18 mL/minute per kg) of azithromycin suggest that the prolonged half-life is related to extensive uptake and subsequent release of the drug from tissues. The average tissue half-life of azithromycin is estimated to be 1-4 days. The half-life of the drug in peripheral leukocytes ranges from 34-57 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: BE 892357; G. Kobrehel, S. Djokic, US 4517359 (1982, 1985 both to Sour Pliva); D.J.M. Allen, K.M. Nepveux, EP 298650; eidem, US 6268489 (1989, 2001 both to Pfizer)
Antibiotics are fermentation products and are isolated either as unfinished products or as intermediates, generally solid substances of limited stability. They are purified by methods normally employed in organic chemistry, which include chromatography, crystallization, and precipitation. /Antibiotics/

Analytic Laboratory Methods

Analyte: Azithromycin; matrix: tears; procedure: high performance liquid chromatography
Analyte: Azithromycin; matrix: blood, tissue; procedure: high performance liquid chromatography; limit of detection: 100 ng/g (tissue)
Analyte: Azithromycin; matrix: blood, gastric juice, gastric mucosa, saliva, vitreous humor; procedure: high performance liquid chromatography; limit of detection: 10 ng/mL
Analyte: Azithromycin; matrix: blood, bronchoalveolar lavage fluid; procedure: high performance liquid chromatography; limit of detection: 2 ng/ml (BAL and leucocytes), 10 ng/mL (serum)
For more Analytic Laboratory Methods (Complete) data for AZITHROMYCIN (16 total), please visit the HSDB record page.

Storage Conditions

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a freezer.
Commercially available azithromycin 250- or 500-mg tablets should be stored at 15-30 °C.
Azithromycin powder in single-dose packets for oral suspension should be stored at 5-30 °C. Following reconstitution, the entire contents of the single-dose packet should be ingested immediately.10 Azithromycin powder for extended-release oral suspension should be stored at 30 °C or lower. Following reconstitution, azithromycin single-dose extended-release oral suspension should be stored in the original bottle at 25 °C but may be exposed to 15-30 °C. The reconstituted suspension should be consumed within 12 hours.
For more Storage Conditions (Complete) data for AZITHROMYCIN (6 total), please visit the HSDB record page.

Interactions

Because concomitant use of pimozide and other macrolides (e.g., clarithromycin) has increased pimozide concentrations and is associated with a risk of prolonged QT interval and serious cardiovascular effects, the manufacturer of pimozide states that concomitant use of pimozide and macrolides (including azithromycin) is contraindicated.
Although specific drug interaction studies have not been performed with azithromycin, concomitant use with other macrolides has resulted in increased phenytoin concentrations. Therefore, the patient should be carefully monitored if azithromycin and phenytoin are used concomitantly.
Although the single-dose extended-release oral suspension of azithromycin may be taken without regard to antacids containing magnesium hydroxide and/or aluminum hydroxide, conventional oral azithromycin preparations (tablets or oral suspension) should not be administered simultaneously with aluminum- or magnesium-containing antacids. A study using azithromycin capsules (no longer commercially available) indicate that administration of oral azithromycin 500 mg with an aluminum- and magnesium hydroxide-containing antacid resulted in a decreased rate of absorption of azithromycin as evidenced by 24% reduction in peak serum azithromycin concentrations; however, the extent of azithromycin absorption (AUC) was unaffected.
Although specific drug interaction studies have not been performed with azithromycin, concomitant use with other macrolides has resulted in increased concentrations of ergot alkaloids (ergotamine, dihydroergotamine). Therefore, the patient should be carefully monitored if azithromycin and ergot alkaloids are used concomitantly.
For more Interactions (Complete) data for AZITHROMYCIN (14 total), please visit the HSDB record page.

Dates

Modify: 2023-07-15
1: Lowery AS, Kimura K, Shinn J, Shannon C, Gelbard A. Early medical therapy for acute laryngeal injury (ALgI) following endotracheal intubation: a protocol for a prospective single-centre randomised controlled trial. BMJ Open. 2019 Jul 27;9(7):e027963. doi: 10.1136/bmjopen-2018-027963. PubMed PMID: 31352415.
2: Kolditz M, Lück C. [Legionella and Legionellosis]. Dtsch Med Wochenschr. 2019 Aug;144(15):1030-1033. doi: 10.1055/a-0662-9330. Epub 2019 Jul 26. German. PubMed PMID: 31350743.
3: Harvie MCG, Carey AJ, Armitage CW, O'Meara CP, Peet J, Phillips ZN, Timms P, Beagley KW. Chlamydia-infected macrophages are resistant to azithromycin treatment and are associated with chronic oviduct inflammation and hydrosalpinx development. Immunol Cell Biol. 2019 Jul 26. doi: 10.1111/imcb.12285. [Epub ahead of print] PubMed PMID: 31348541.
4: Stidham RA, Richmond-Haygood M. Case report: Possible psittacosis in a military family member-clinical and public health management issues in military settings. MSMR. 2019 Jul;26(7):2-7. PubMed PMID: 31347370.
5: Tran NH, Hoang L, Nghiem LD, Nguyen NMH, Ngo HH, Guo W, Trinh QT, Mai NH, Chen H, Nguyen DD, Ta TT, Gin KY. Occurrence and risk assessment of multiple classes of antibiotics in urban canals and lakes in Hanoi, Vietnam. Sci Total Environ. 2019 Jul 8;692:157-174. doi: 10.1016/j.scitotenv.2019.07.092. [Epub ahead of print] PubMed PMID: 31344569.
6: Bailey AL, Potter RF, Wallace MA, Johnson C, Dantas G, Burnham CA. Genotypic and Phenotypic Characterization of Antimicrobial Resistance in Neisseria gonorrhoeae: a Cross-Sectional Study of Isolates Recovered from Routine Urine Cultures in a High-Incidence Setting. mSphere. 2019 Jul 24;4(4). pii: e00373-19. doi: 10.1128/mSphere.00373-19. PubMed PMID: 31341071.
7: Sherrard J, Jensen JS. Chlamydia treatment failure after repeat courses of azithromycin and doxycycline. Int J STD AIDS. 2019 Jul 23:956462419857303. doi: 10.1177/0956462419857303. [Epub ahead of print] PubMed PMID: 31335275.
8: Baker KR, Jana B, Hansen AM, Nielsen HM, Franzyk H, Guardabassi L. Repurposing Azithromycin and Rifampicin Against Gram-Negative Pathogens by Combination With Peptidomimetics. Front Cell Infect Microbiol. 2019 Jul 2;9:236. doi: 10.3389/fcimb.2019.00236. eCollection 2019. PubMed PMID: 31334131; PubMed Central PMCID: PMC6615261.
9: Beale MA, Marks M, Sahi SK, Tantalo LC, Nori AV, French P, Lukehart SA, Marra CM, Thomson NR. Genomic epidemiology of syphilis reveals independent emergence of macrolide resistance across multiple circulating lineages. Nat Commun. 2019 Jul 22;10(1):3255. doi: 10.1038/s41467-019-11216-7. PubMed PMID: 31332179; PubMed Central PMCID: PMC6646400.
10: Gusmaroli L, Buttiglieri G, Petrovic M. The EU watch list compounds in the Ebro delta region: Assessment of sources, river transport, and seasonal variations. Environ Pollut. 2019 Jul 11;253:606-615. doi: 10.1016/j.envpol.2019.07.052. [Epub ahead of print] PubMed PMID: 31330352.
11: Bhatti JM, Memon Y, Sarfaraz S, Salahuddin N. An Unusual Case of Extensively Drug Resistant Typhoid Fever. Cureus. 2019 May 14;11(5):e4664. doi: 10.7759/cureus.4664. PubMed PMID: 31328056; PubMed Central PMCID: PMC6634284.
12: Xu P, Zeng L, Xiong T, Choonara I, Qazi S, Zhang L. Safety of azithromycin in paediatrics: a systematic review protocol. BMJ Paediatr Open. 2019 Jun 19;3(1):e000469. doi: 10.1136/bmjpo-2019-000469. eCollection 2019. PubMed PMID: 31321320; PubMed Central PMCID: PMC6598555.
13: Cook S, Conway RJH, Pinto-Sander N, Soni S. Delayed clearance of Mycoplasma genitalium following azithromycin treatment. Sex Transm Infect. 2019 Aug;95(5):392. doi: 10.1136/sextrans-2019-054064. PubMed PMID: 31320600.
14: Kennedy K, Cobbold SA, Hanssen E, Birnbaum J, Spillman NJ, McHugh E, Brown H, Tilley L, Spielmann T, McConville MJ, Ralph SA. Delayed death in the malaria parasite Plasmodium falciparum is caused by disruption of prenylation-dependent intracellular trafficking. PLoS Biol. 2019 Jul 18;17(7):e3000376. doi: 10.1371/journal.pbio.3000376. [Epub ahead of print] PubMed PMID: 31318858.
15: Thornhill MH, Dayer MJ, Durkin MJ, Lockhart PB, Baddour LM. Risk of Adverse Reactions to Oral Antibiotics Prescribed by Dentists. J Dent Res. 2019 Jul 17:22034519863645. doi: 10.1177/0022034519863645. [Epub ahead of print] PubMed PMID: 31314998.
16: Tantengco OAG, Yanagihara I. Current understanding and treatment of intra-amniotic infection with Ureaplasma spp. J Obstet Gynaecol Res. 2019 Jul 16. doi: 10.1111/jog.14052. [Epub ahead of print] PubMed PMID: 31313469.
17: Kardeh S, Saki N, Jowkar F, Kardeh B, Moein SA, Khorraminejad-Shirazi MH. Efficacy of Azithromycin in Treatment of Acne Vulgaris: A Mini Review. World J Plast Surg. 2019 May;8(2):127-134. doi: 10.29252/wjps.8.2.127. Review. PubMed PMID: 31309049; PubMed Central PMCID: PMC6620802.
18: Del Pozo AA, Angulo-Cruzado M, Amenero-Vega R, Álvarez-Lulichac A, Fernández-Cosavalente H, Barboza-Meca J, Rodriguez-Morales AJ. Hepatosplenic abscesses in an immunocompetent child with cat-scratch disease from Peru. Ann Clin Microbiol Antimicrob. 2019 Jul 15;18(1):23. doi: 10.1186/s12941-019-0322-0. PubMed PMID: 31307480; PubMed Central PMCID: PMC6628487.
19: Ramadhani AM, Derrick T, Macleod D, Massae P, Malisa A, Mbuya K, Mtuy T, Makupa W, Roberts CH, Bailey RL, Mabey DCW, Holland MJ, Burton MJ. Ocular immune responses, Chlamydia trachomatis infection and clinical signs of trachoma before and after azithromycin mass drug administration in a treatment naïve trachoma-endemic Tanzanian community. PLoS Negl Trop Dis. 2019 Jul 15;13(7):e0007559. doi: 10.1371/journal.pntd.0007559. eCollection 2019 Jul. PubMed PMID: 31306419.
20: Schiaffino F, Platts-Mills J, Kosek MN. A One Health approach to prevention, treatment, and control of campylobacteriosis. Curr Opin Infect Dis. 2019 Jul 11. doi: 10.1097/QCO.0000000000000570. [Epub ahead of print] PubMed PMID: 31305492.

Explore Compound Types